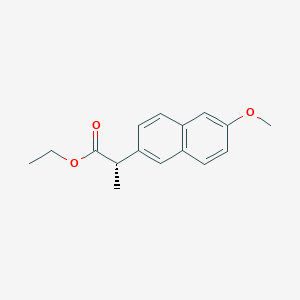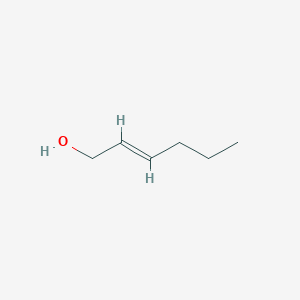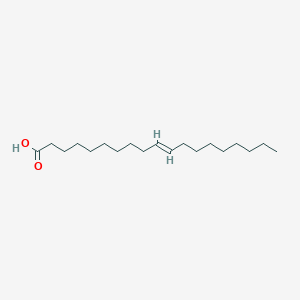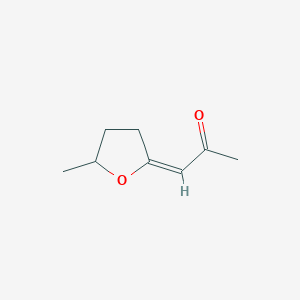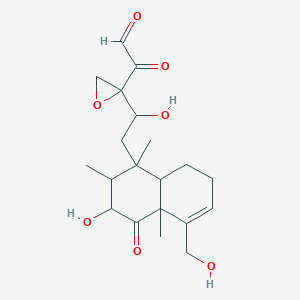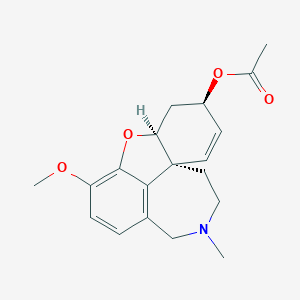![molecular formula C16H15FO2 B124949 2-(2-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)propanal CAS No. 52806-74-3](/img/structure/B124949.png)
2-(2-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)propanal
Descripción general
Descripción
2-(2-Fluoro-4’-methoxy-[1,1’-biphenyl]-4-yl)propanal is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a fluorine atom and a methoxy group attached to the biphenyl structure, along with a propanal group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-4’-methoxy-[1,1’-biphenyl]-4-yl)propanal typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura cross-coupling reaction between a halogenated biphenyl and a boronic acid derivative.
Introduction of the Fluorine Atom: The fluorine atom is introduced through a nucleophilic substitution reaction using a fluorinating agent.
Addition of the Methoxy Group: The methoxy group is added via a methylation reaction using a methylating agent such as dimethyl sulfate.
Formation of the Propanal Group: The propanal group is introduced through an aldehyde formation reaction, typically involving ozonolysis of an olefin precursor.
Industrial Production Methods
Industrial production of 2-(2-Fluoro-4’-methoxy-[1,1’-biphenyl]-4-yl)propanal follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Fluoro-4’-methoxy-[1,1’-biphenyl]-4-yl)propanal undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: 2-(2-Fluoro-4’-methoxy-[1,1’-biphenyl]-4-yl)propanoic acid.
Reduction: 2-(2-Fluoro-4’-methoxy-[1,1’-biphenyl]-4-yl)propanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2-Fluoro-4’-methoxy-[1,1’-biphenyl]-4-yl)propanal is used in several scientific research fields:
Mecanismo De Acción
The mechanism of action of 2-(2-Fluoro-4’-methoxy-[1,1’-biphenyl]-4-yl)propanal involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. The fluorine atom and methoxy group contribute to its binding affinity and specificity . The pathways involved include signal transduction and metabolic processes, depending on the biological context .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-4-methoxyphenol
- 2-(Fluoromethoxy)-4′-(S-methanesulfonimidoyl)-1,1′-biphenyl
- 4-(2-Fluoro-4-methoxy-5-3-(((1-methylcyclobutyl)-methyl)carbamoyl)bicyclo[2.2.1]heptan-2-yl)carbamoyl)
Uniqueness
2-(2-Fluoro-4’-methoxy-[1,1’-biphenyl]-4-yl)propanal is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a fluorine atom and a methoxy group on the biphenyl core enhances its stability and binding properties, making it a valuable compound in various research applications.
Propiedades
IUPAC Name |
2-[3-fluoro-4-(4-methoxyphenyl)phenyl]propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO2/c1-11(10-18)13-5-8-15(16(17)9-13)12-3-6-14(19-2)7-4-12/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLFDFXCUUXXJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)C1=CC(=C(C=C1)C2=CC=C(C=C2)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


